molecular formula C12H13NO8 B12347735 Nicotinic acid acyl-b-D-glucuronide

Nicotinic acid acyl-b-D-glucuronide

Cat. No.: B12347735
M. Wt: 299.23 g/mol
InChI Key: RRZLIYOEGIYOQP-YIQYQHPQSA-N
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Description

Overview of Phase II Biotransformation Pathways

Biotransformation is generally categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a substrate molecule, often converting lipophilic compounds into more polar metabolites. nih.govslideshare.net These reactions may not always lead to detoxification and can sometimes produce more reactive intermediates. nih.gov

Phase II biotransformation, also known as conjugation, involves the attachment of endogenous molecules to the functional groups introduced in Phase I or to parent compounds that already possess suitable functionalities. nih.govslideshare.netreactome.org This process significantly increases the water solubility and molecular weight of the substrate, facilitating its excretion from the body, primarily through urine or bile. nih.govwikipedia.org Key Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. nih.govdrughunter.comupol.cz Of these, glucuronidation is the most common and quantitatively important pathway for the metabolism of many drugs and other foreign compounds (xenobiotics). nih.govnih.gov

The enzymes responsible for Phase II reactions are a group of transferases. reactome.orgupol.cz For instance, UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation, sulfotransferases (SULTs) mediate sulfation, and N-acetyltransferases (NATs) are responsible for acetylation. drughunter.comupol.cz These enzymes are predominantly located in the cytosol, with the notable exception of UGTs, which are membrane-bound enzymes found within the endoplasmic reticulum of cells, particularly in the liver. nih.govreactome.org

Significance of Glucuronidation for Carboxylic Acid-Containing Compounds

Carboxylic acids are a common functional group present in a wide variety of drugs, including many non-steroidal anti-inflammatory drugs (NSAIDs), as well as in endogenous compounds. wikipedia.orgnih.govacs.org Glucuronidation is a major metabolic pathway for these carboxylic acid-containing compounds in humans. nih.govacs.org The process involves the formation of an ester linkage between the carboxylic acid group of the substrate and the C1-hydroxyl group of glucuronic acid, resulting in the formation of an acyl glucuronide. nih.govosti.gov

This conjugation reaction is catalyzed by the UGT family of enzymes, with UGT2B7 being identified as a major isoform involved in the glucuronidation of many carboxylic acid compounds. nih.gov Other isoforms, such as UGT1A3 and UGT1A9, also contribute to this process. nih.gov The formation of acyl glucuronides significantly increases the polarity of the parent carboxylic acid, making the resulting conjugate more water-soluble and readily excretable. osti.gov This is generally considered a detoxification step, as it often leads to pharmacologically inactive metabolites. osti.govtaylorandfrancis.com

However, acyl glucuronides are a unique class of metabolites due to their inherent chemical reactivity. hyphadiscovery.comnih.gov They can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent compound. nih.gov This reactivity has been associated with the potential for covalent binding to macromolecules like proteins, which in some cases, has been linked to adverse drug reactions. acs.orghyphadiscovery.comnih.gov Therefore, the study of acyl glucuronide formation and stability is an important aspect of drug development and safety assessment. hyphadiscovery.comnih.gov

Classification of Glucuronide Metabolites: A Focus on Acyl Glucuronides

Glucuronide metabolites are classified based on the functional group of the aglycone (the non-sugar part of the molecule) to which the glucuronic acid moiety is attached. The linkage is a glycosidic bond. wikipedia.org

The primary classes of glucuronides are O-glucuronides, N-glucuronides, and acyl glucuronides. nih.govacs.orgnih.gov

O-Glucuronides are formed when glucuronic acid is conjugated to a hydroxyl group (-OH) on the substrate. jove.com This is a common pathway for phenols, alcohols, and some carboxylic acids.

N-Glucuronides result from the conjugation of glucuronic acid to a nitrogen-containing functional group, such as an amine (-NH2), amide, or sulfonamide. jove.com

Acyl Glucuronides , as previously mentioned, are formed through an ester linkage with a carboxylic acid group (-COOH). wikipedia.orgnih.gov

The differentiation between these isomeric glucuronides can be challenging but is crucial, especially in drug metabolism studies, due to the differing reactivity profiles. nih.govacs.orgnih.gov Mass spectrometry-based methods, often involving chemical derivatization, have been developed to distinguish between acyl-, O-, and N-glucuronides. nih.govresearchgate.net These methods rely on predictable mass shifts that occur upon derivatization of specific functional groups. nih.gov

Contextualization of Nicotinic Acid Acyl-β-D-Glucuronide within Metabolite Research

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism. nih.govnih.gov It is a precursor for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov In the body, nicotinic acid undergoes various metabolic transformations, one of which is glucuronidation.

Chemical and Physical Properties of Nicotinic Acid Acyl-β-D-Glucuronide

This section details the known chemical and physical characteristics of Nicotinic acid acyl-β-D-glucuronide, a significant metabolite of nicotinic acid.

Chemical Structure and Formula

Nicotinic acid acyl-β-D-glucuronide is formed through the esterification of the carboxylic acid group of nicotinic acid with the anomeric hydroxyl group of β-D-glucuronic acid. lookchem.comchemicalbook.com

Molecular Formula: C₁₂H₁₃NO₈ lookchem.comchemicalbook.com

Molecular Weight: 299.23 g/mol lookchem.comchemicalbook.com

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid synthose.comclearsynth.com

CAS Number: 24719-73-1 lookchem.comchemicalbook.com

The structure consists of a pyridine (B92270) ring from nicotinic acid linked via an ester bond to the C1 position of the glucuronic acid moiety.

Physicochemical Properties

The physicochemical properties of Nicotinic acid acyl-β-D-glucuronide are essential for understanding its behavior in biological systems and for its analysis.

PropertyValueReference
AppearanceWhite Amorphous Solid synthose.com
SolubilitySlightly soluble in DMSO and Methanol lookchem.com
Boiling Point581.713°C at 760 mmHg lookchem.com
Density1.676 g/cm³ lookchem.com
Storage ConditionsStore at 0 to -20 °C. It is hygroscopic and should be protected from moisture. Avoid basic solutions. synthose.com

Synthesis and Derivatization

The synthesis of Nicotinic acid acyl-β-D-glucuronide is crucial for obtaining standards for analytical studies and for further research into its biological properties.

Chemical synthesis of acyl glucuronides, including that of nicotinic acid, can be challenging due to the reactivity of the ester linkage and the potential for acyl migration. General synthetic strategies for acyl glucuronides often involve the coupling of a protected glucuronic acid derivative with the carboxylic acid. For instance, a common method involves the reaction of a peracylated D-ribofuranose with nicotinamide or its derivatives. nih.gov Another approach involves the glycosylation of pre-silylated nicotinic acid with a tetra-O-acyl-β-D-ribofuranose in the presence of a catalyst like TMSOTf. nih.gov These methods aim to achieve stereoselective formation of the desired β-isomer. nih.gov

Enzymatic synthesis provides an alternative to chemical methods and can offer high selectivity under mild reaction conditions. nih.gov While specific enzymatic synthesis methods for Nicotinic acid acyl-β-D-glucuronide are not extensively detailed in the provided search results, the general principle involves using UDP-glucuronosyltransferase (UGT) enzymes. upol.cz Recombinant UGT enzymes can be used to catalyze the conjugation of nicotinic acid with the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA). nih.gov This biocatalytic approach is gaining attention for the production of various drug metabolites. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12-/m0/s1

InChI Key

RRZLIYOEGIYOQP-YIQYQHPQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Structural Characterization and Stereochemistry of Nicotinic Acid Acyl β D Glucuronide

Elucidation of the 1-O-Acyl-β-D-Glucuronide Linkage

The primary conjugate of nicotinic acid formed during its metabolism is characterized by a 1-O-acyl-β-D-glucuronide linkage. This specific linkage involves the carboxylic acid group of nicotinic acid forming an ester bond with the anomeric hydroxyl group at the C-1 position of glucuronic acid. The formation of this ester-type glucuronide is a common metabolic pathway for carboxylic acids. The designation "β" indicates the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid moiety, where the substituent, in this case, the nicotinic acid group, is in the equatorial position. The "D" in D-glucuronide refers to the configuration at the stereocenter furthest from the anomeric carbon (C-5), which is analogous to that of D-glyceraldehyde.

Stereochemical Features of the Glucuronic Acid Moiety

The glucuronic acid component of nicotinic acid acyl-β-D-glucuronide possesses a specific stereochemistry that is vital for its recognition and interaction within biological systems. The IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(nicotinoyloxy)tetrahydro-2H-pyran-2-carboxylic acid, precisely defines the spatial arrangement of the hydroxyl and carboxyl groups on the pyranose ring. The glucuronic acid is in the D-configuration, a common feature for sugars in biological systems. This stereochemistry is crucial for the enzymatic processes that catalyze the conjugation reaction.

Isomeric Forms Arising from Acyl Migration

Acyl glucuronides, including nicotinic acid acyl-β-D-glucuronide, are known to be reactive metabolites that can undergo intramolecular rearrangement through a process called acyl migration. This process involves the transfer of the acyl group (in this case, the nicotinoyl group) from the anomeric C-1 hydroxyl group to the other hydroxyl groups on the glucuronic acid ring, leading to the formation of positional isomers.

The migration of the nicotinoyl group from the C-1 position can result in the formation of 2-O-, 3-O-, and 4-O-acyl glucuronide isomers. These isomers are structurally different from the parent 1-O-acyl-β-D-glucuronide and can have different chemical and biological properties. The formation of these isomers is often pH-dependent and can occur in vitro and potentially in vivo. Characterizing these individual isomers requires sophisticated analytical techniques to differentiate their structures.

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of nicotinic acid acyl-β-D-glucuronide and its isomers relies on the application of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of acyl glucuronides. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for identifying the site of acylation and confirming the stereochemistry of the glucuronic acid moiety.

Proton (¹H) NMR spectroscopy is particularly useful for analyzing the structure of nicotinic acid acyl-β-D-glucuronide. The chemical shifts and coupling constants of the protons on the glucuronic acid ring are highly sensitive to the position of the acyl group. For the parent 1-O-acyl-β-D-glucuronide, the anomeric proton (H-1) typically appears as a doublet at a specific chemical shift, confirming the β-configuration. When acyl migration occurs, the chemical shifts of the protons on the glucuronic acid ring (H-2, H-3, H-4, and H-5) will change significantly, allowing for the identification and characterization of the 2-O-, 3-O-, and 4-O-acyl isomers.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Glucuronic Acid Protons in 1-O-Acyl-β-D-Glucuronides

ProtonExpected Chemical Shift (ppm)Multiplicity
H-15.5 - 6.0d
H-2~5.2t
H-3~5.3t
H-4~5.3t
H-5~4.0d

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjugate Analysis

Carbon-13 (13C) NMR Studies

Carbon-13 NMR spectroscopy is a fundamental tool for delineating the carbon framework of a molecule. In the case of nicotinic acid acyl-β-D-glucuronide, the 13C NMR spectrum reveals a distinct set of signals corresponding to each carbon atom in the nicotinoyl and glucuronic acid moieties. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, representative data provide a clear signature for the compound.

The chemical shifts of the nicotinoyl portion are characteristic of a pyridine (B92270) ring substituted with a carboxyl group. The glucuronic acid moiety exhibits signals typical for a pyranose ring, with the chemical shift of the anomeric carbon (C-1') being particularly indicative of the glycosidic linkage.

Carbon AtomChemical Shift (ppm)
Nicotinoyl C-2~150-155
Nicotinoyl C-3~125-130
Nicotinoyl C-4~135-140
Nicotinoyl C-5~120-125
Nicotinoyl C-6~148-153
Nicotinoyl C=O~165-170
Glucuronide C-1'~90-95
Glucuronide C-2'~70-75
Glucuronide C-3'~75-80
Glucuronide C-4'~70-75
Glucuronide C-5'~75-80
Glucuronide C-6'~170-175

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignments

The stereochemistry of the glycosidic bond is a critical feature of nicotinic acid acyl-β-D-glucuronide. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that allows for the determination of spatial proximity between protons. In this context, NOESY experiments are pivotal in confirming the β-configuration of the anomeric center of the glucuronic acid moiety.

A key NOESY correlation is observed between the anomeric proton (H-1') of the glucuronic acid and the protons on the same face of the pyranose ring, specifically H-3' and H-5'. The presence of these cross-peaks indicates that these protons are in close proximity, which is characteristic of a β-glycosidic linkage where the nicotinoyl group is in an equatorial position. Conversely, the absence of a significant NOE between H-1' and H-2' or H-4' further supports this assignment. This spatial arrangement is a direct consequence of the enzymatic glucuronidation process, which is highly stereoselective.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural confirmation of metabolites by analyzing their fragmentation patterns. When subjected to collision-induced dissociation (CID), nicotinic acid acyl-β-D-glucuronide undergoes characteristic fragmentation that provides unambiguous evidence for its structure.

The most prominent fragmentation pathway for acyl glucuronides is the neutral loss of the glucuronic acid moiety. In the positive ion mode, this corresponds to a loss of 176.0321 Da from the protonated molecular ion [M+H]+. This neutral loss results in the formation of a fragment ion corresponding to the protonated nicotinic acid aglycone.

Further fragmentation of the nicotinic acid ion can also be observed, providing additional structural confirmation. The fragmentation pattern provides a "fingerprint" that can be used for the unequivocal identification of the metabolite in complex biological matrices.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss (Da)
300.0660 [M+H]+124.0393Protonated Nicotinic Acid176.0321
124.0393106.0287[Nicotinic Acid - H2O]+18.0106
124.039378.0338[Pyridine]+46.0055

Note: The m/z values are theoretical and may vary slightly in experimental data.

Biosynthesis and Enzymatic Formation of Nicotinic Acid Acyl β D Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Acyl Glucuronidation

UDP-glucuronosyltransferases are key players in the Phase II metabolism of a wide array of compounds, including drugs, xenobiotics, and endogenous substances. nih.gov They facilitate the conjugation of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. nih.gov This process, known as glucuronidation, increases the water solubility of the substrate, thereby aiding its excretion from the body. nih.gov The formation of an acyl glucuronide involves the attachment of glucuronic acid to a carboxylic acid group, a reaction of significant interest in pharmacology.

Several UGT isoforms have been identified as being involved in the glucuronidation of compounds containing carboxylic acid moieties. The primary isoforms implicated in this process are UGT2B7, UGT1A3, and UGT1A9. nih.gov The efficiency and preference of these isoforms for different carboxylic acid substrates can vary significantly.

UGT2B7 is recognized as a major enzyme responsible for the glucuronidation of a wide range of drugs containing carboxylic acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. wikipedia.orgnih.gov This isoform, found in the liver, kidneys, and epithelial cells of the lower gastrointestinal tract, demonstrates high catalytic activity towards numerous carboxylic acid substrates. wikipedia.orgnih.gov For instance, UGT2B7 is the primary enzyme for the glucuronidation of clopidogrel (B1663587) carboxylic acid. nih.gov Studies have shown that UGT2B7 generally exhibits higher glucuronidation efficiency (Vmax/Km) with various carboxylic acids compared to other UGT isoforms. nih.gov

UGT1A9 is another isoform that contributes to the glucuronidation of carboxylic acids. nih.gov While it was found to be inactive towards nicotine (B1678760) and cotinine, its involvement in the glucuronidation of other carboxylic acids has been established. nih.gov For example, UGT1A9 has been identified as having a minor role in the glucuronidation of clopidogrel carboxylic acid. nih.gov

Table 1: UGT Isoform Activity with Carboxylic Acid Substrates

UGT IsoformExample Carboxylic Acid SubstratesRelative Contribution
UGT2B7 Ketoprofen, Ibuprofen (B1674241), Clopidogrel carboxylic acidMajor
UGT1A3 Naproxen, Ibuprofen, Chenodeoxycholic acidModerate
UGT1A9 Clopidogrel carboxylic acidMinor

This table provides a general overview of the relative contributions of UGT isoforms to the glucuronidation of various carboxylic acid substrates based on available research.

The enzymatic transfer of glucuronic acid from UDPGA to a substrate is a bi-substrate reaction. nih.gov The UGT enzyme binds both the aglycone (in this case, nicotinic acid) and the activated glucuronic acid donor, UDPGA. The reaction proceeds via a nucleophilic attack of the carboxylate group of nicotinic acid on the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage, creating the 1-β-O-acyl glucuronide, and the release of UDP. This entire process occurs within the lumen of the endoplasmic reticulum, where UGT enzymes are primarily located.

Substrate Specificity and Isoform Involvement in Carboxylic Acid Glucuronidation

Enzymatic Synthesis Methodologies for Research Applications

For research purposes, the synthesis of Nicotinic Acid Acyl-β-D-Glucuronide can be achieved through enzymatic methods, which offer high selectivity and yield under mild conditions. These methods typically utilize recombinant UGT enzymes.

A common approach involves incubating nicotinic acid with a preparation of a specific recombinant human UGT isoform (e.g., UGT2B7, UGT1A3, or UGT1A9) that is expressed in a suitable system, such as insect cells or bacteria. The reaction mixture must also contain the essential co-substrate, UDP-glucuronic acid, and be maintained at an optimal pH and temperature for the specific enzyme's activity. The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC). Upon completion, the desired Nicotinic Acid Acyl-β-D-Glucuronide can be purified from the reaction mixture using chromatographic methods. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, can also be employed for the production of acyl glucuronides.

In Vitro Biotransformation Systems for Nicotinic Acid Acyl-β-D-Glucuronide Production

In vitro systems are crucial for studying the metabolic pathways of various compounds, including the formation of nicotinic acid acyl-β-D-glucuronide. These systems allow for the controlled investigation of enzymatic reactions and the identification of the specific enzymes involved.

Use of Liver Microsomes (e.g., human, rat, horse) in Enzyme-Assisted Synthesis

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of UGT enzymes and are widely used in metabolic studies. nih.gov The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can limit substrate access. nih.govxenotech.com To overcome this, detergents or pore-forming agents like alamethicin (B1591596) are often used to disrupt the microsomal membrane, thereby maximizing enzyme activity. nih.govxenotech.com

Studies using human liver microsomes have demonstrated the formation of nicotinic acid acyl-β-D-glucuronide. researchgate.net For instance, research has shown that human liver microsomes catalyze the N-glucuronidation of various compounds, a process that is analogous to the formation of the acyl-glucuronide of nicotinic acid. nih.gov The rate of glucuronidation can vary significantly between individuals and across different species. For example, one study found that marmoset hepatic microsomes could form the N-glucuronide of nicotine, while microsomes from rabbits, guinea pigs, or rats could not, highlighting species-specific differences in UGT activity. nih.gov

Microsomal SystemKey Findings
Human Liver MicrosomesCatalyzes the formation of glucuronide conjugates of various compounds, including those structurally similar to nicotinic acid. researchgate.netnih.gov
Marmoset Hepatic MicrosomesDemonstrated the ability to form (S)-(-)-Nicotine-N(+)-1-beta-glucuronide. nih.gov
Rat, Rabbit, Guinea-Pig MicrosomesDid not show formation of (S)-(-)-Nicotine-N(+)-1-beta-glucuronide in a comparative study. nih.gov
Recombinant UGT Enzyme Systems for Targeted Conjugate Generation

To identify the specific UGT isoforms responsible for the glucuronidation of a particular substrate, researchers utilize recombinant UGT enzymes. These are individual UGT enzymes produced in cell lines, allowing for the study of their specific catalytic activities in isolation. criver.com

Research has shown that the UGT1 and UGT2 families are primarily responsible for drug glucuronidation. criver.com While specific studies focusing solely on nicotinic acid and a comprehensive panel of recombinant UGTs are limited in the provided results, the methodology is well-established. For example, studies on nicotine glucuronidation have successfully used recombinant UGTs to pinpoint the primary role of UGT2B10. nih.gov This approach allows for the determination of kinetic parameters (Km and Vmax) for each specific enzyme, providing a detailed understanding of their efficiency in metabolizing a given compound. researchgate.netnih.gov The use of recombinant UGTs helps to circumvent the complexities of the microsomal environment, where multiple enzymes could be acting on the substrate simultaneously. criver.com

Microbial Biotransformation Approaches for Glucuronide Production

Microbial biotransformation presents an alternative approach for producing glucuronides. Certain microorganisms possess enzymes that can catalyze glucuronidation reactions. While the search results primarily focus on the role of gut microbiota in cleaving glucuronide conjugates, they also allude to the potential for microbial systems in synthesis. nih.gov Microbial systems can offer advantages such as cost-effectiveness and the ability to perform specific reactions. The enzymatic machinery of microbes can be harnessed to produce valuable compounds, including drug metabolites like nicotinic acid acyl-β-D-glucuronide. nih.gov

Chemo-Enzymatic Synthesis Strategies for Preparative Scale Production

For the production of larger quantities of nicotinic acid acyl-β-D-glucuronide, for use as analytical standards or for further research, chemo-enzymatic synthesis strategies are employed. nih.gov These methods combine chemical synthesis steps with enzymatic reactions to achieve high yields and stereoselectivity. nih.gov

An improved and widely applicable chemo-enzymatic method for synthesizing 1-β-O-acyl glucuronides has been developed. nih.gov This process often starts with a protected glucuronic acid derivative, which is chemically coupled with the carboxylic acid of interest (in this case, nicotinic acid). nih.gov The subsequent steps involve the highly chemoselective enzymatic removal of protecting groups. nih.gov Enzymes like lipase (B570770) and carboxylesterase from various microbial sources (e.g., Candida antarctica, Streptomyces rochei) are used for this purpose due to their high selectivity, which minimizes unwanted side reactions. nih.gov This approach allows for the efficient and specific synthesis of the desired acyl glucuronide. nih.gov

EnzymeSourceRole in Chemo-Enzymatic Synthesis
Lipase AS Amano (LAS)Aspergillus nigerHydrolytic removal of O-acetyl protecting groups. nih.gov
Carboxylesterase (CSR)Streptomyces rocheiHighly chemoselective removal of O-acetyl groups. nih.gov
Lipase B (CAL-B)Candida antarcticaChemoselective deprotection of methyl ester groups. nih.gov
Porcine Liver Esterase (PLE)Porcine LiverDeprotection of methyl ester groups. nih.gov

Physicochemical Characteristics and Chemical Reactivity of Acyl Glucuronides

Chemical Stability and Degradation Kinetics of Nicotinic Acid Acyl-β-D-Glucuronide

Hydrolysis of the ester linkage in Nicotinic acid acyl-β-D-glucuronide results in the cleavage of the molecule, releasing the parent nicotinic acid and D-glucuronic acid. nih.gov This reaction is one of the primary degradation pathways for acyl glucuronides. nih.gov The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov

Studies on similar acyl glucuronides have shown that the rate constant for hydrolysis (k10) is generally smaller than the rate constant for acyl migration. nih.gov For instance, in the case of (R)- and (S)-2-phenylpropionic acid glucuronides, the rate constant for acyl migration was found to be approximately an order of magnitude larger than that for hydrolysis. nih.gov

A defining characteristic of acyl glucuronides, including Nicotinic acid acyl-β-D-glucuronide, is their propensity to undergo intramolecular acyl migration. nih.govresearchgate.net This non-enzymatic reaction involves the transfer of the nicotinoyl group from its initial C-1 position to the adjacent hydroxyl groups on the glucuronic acid ring, forming positional isomers (C-2, C-3, and C-4 esters). nih.govcurrentseparations.com This process is entropically favored and is often the predominant degradation pathway. nih.gov The formation of these isomers is significant as, unlike the parent 1-O-acyl glucuronide, they are not substrates for the β-glucuronidase enzyme. nih.govcurrentseparations.com

The migration process begins with the transfer of the acyl group to the C-2 position, which is generally the fastest migration step. nih.govresearchgate.net Subsequently, the acyl group can further migrate to the C-3 and C-4 positions. researchgate.net

Table 1: Degradation Pathways of Nicotinic Acid Acyl-β-D-Glucuronide

Degradation Pathway Description Resulting Products
Hydrolysis Cleavage of the ester bond at the C-1 position. Nicotinic acid and D-glucuronic acid.

| Acyl Migration | Intramolecular transfer of the nicotinoyl group to other positions on the glucuronic acid ring. | C-2, C-3, and C-4 positional isomers of Nicotinic acid acyl-glucuronide. |

The rate of acyl migration is highly dependent on both pH and temperature. researchgate.netnih.gov Generally, the reaction is catalyzed by higher pH levels. researchgate.net Studies on tolmetin (B1215870) glucuronide have demonstrated the significant effect of pH on both acyl migration and hydrolysis. nih.gov Similarly, temperature increases accelerate the rate of acyl migration. researchgate.net Kinetic studies on other acyl glucuronides, such as those of (R)- and (S)-2-phenylpropionic acids, have been conducted at physiological temperature (310 K or 37°C) to estimate kinetic parameters using the transition state theory. nih.govnih.gov

The reactivity of acyl glucuronides is governed by a combination of steric and electronic factors related to the acyl group. nih.govnih.gov

Electronic Effects: The electrophilicity of the carbonyl carbon in the ester linkage is a key determinant of reactivity. nih.gov Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of both hydrolysis and acyl migration. nih.gov The pKa of the parent carboxylic acid is often used as a measure of the electronic properties of the acyl group. nih.govnih.gov A lower pKa (stronger acid) generally corresponds to a more reactive acyl glucuronide. nih.gov

Intramolecular Acyl Migration to Positional Isomers

Intermolecular Reactions with Biomolecules In Vitro

Acyl glucuronides and their isomeric rearrangement products are chemically reactive electrophiles capable of forming covalent bonds with nucleophilic sites on biomolecules, such as proteins. researchgate.netnih.govrsc.org This reactivity is a key aspect of their biochemical profile.

Nicotinic acid acyl-β-D-glucuronide can covalently bind to proteins through mechanisms such as transacylation or glycation. nih.govresearchgate.net In transacylation, a nucleophilic residue on a protein directly attacks the electrophilic carbonyl carbon of the acyl glucuronide, leading to the formation of a stable amide or ester linkage and release of glucuronic acid. researchgate.net The glycation mechanism involves the rearranged isomers, which can exist in equilibrium with an open-chain aldehyde form. This aldehyde can then react with primary amine groups on proteins (like the ε-amino group of lysine) to form a Schiff base, which can then undergo an Amadori rearrangement to form a stable adduct. researchgate.net

In vitro studies with other acyl glucuronides have demonstrated covalent binding to various proteins, including human serum albumin and microsomal proteins like UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The extent of covalent binding has been observed to correlate with the lability of the acyl glucuronide; more unstable glucuronides tend to form more covalent adducts. nih.gov

Table 2: Mechanisms of Covalent Adduct Formation

Reaction Mechanism Description Key Intermediates/Products
Transacylation Direct nucleophilic attack by a protein residue on the carbonyl carbon of the 1-O-acyl glucuronide. Acylated protein, glucuronic acid.

| Glycation | Reaction of the open-chain aldehyde form of rearranged isomers with protein amine groups. | Schiff base, Amadori product (stable adduct). |

Formation of Covalent Adducts with Proteins In Vitro

Transacylation Mechanisms with Nucleophilic Protein Residues (e.g., Lysine)

A primary reaction of nicotinic acid acyl-β-D-glucuronide and other acyl glucuronides is transacylation, a process where the nicotinic acid (acyl) group is transferred to a nucleophilic residue on a protein, such as the ε-amino group of lysine (B10760008). nih.govnih.gov This reaction results in the formation of a stable, covalent amide bond between the nicotinic acid and the protein, displacing the glucuronic acid moiety. nih.gov Transacylation is a significant pathway for the formation of protein adducts, which can alter protein function and potentially trigger immunological responses. nih.gov The liver, being a primary site of glucuronidation and subject to high concentrations of these metabolites, is a major target for protein adduct formation. nih.gov Dipeptidylpeptidase IV and tubulin are among the intra-hepatic proteins identified as targets for acylation by these reactive metabolites. nih.gov The rate of this reaction is influenced by pH, with higher pH values promoting the process. nih.gov

Glycation Mechanisms Involving Acyl-Migrated Isomers

In addition to direct acylation, acyl glucuronides can covalently bind to proteins through a glycation mechanism. This pathway is initiated by intramolecular acyl migration, where the nicotinic acid group on the anomeric C-1 carbon of the glucuronic acid ring moves to one of the hydroxyl groups (C-2, C-3, or C-4) on the sugar. nih.govnih.gov This rearrangement is a key step, as these positional isomers can undergo ring-opening to form a reactive aldehyde. nih.gov This aldehyde can then react with a primary amino group on a protein, such as that of a lysine residue, to form a Schiff base. nih.gov The Schiff base can subsequently undergo an Amadori rearrangement to form a more stable ketoamine product, resulting in a glycated protein. nih.gov Studies have shown that glycation of proteins by acyl glucuronides can alter their function. nih.gov For instance, the glycation of superoxide (B77818) dismutase by an acyl glucuronide led to a significant reduction in its enzymatic activity. nih.gov

Quantitative Trapping Assays for Reactivity Assessment (e.g., using cysteine)

To evaluate the reactivity of acyl glucuronides like nicotinic acid acyl-β-D-glucuronide, researchers employ quantitative trapping assays. nih.govresearchgate.net These in vitro methods use a nucleophilic trapping agent, such as cysteine, to intercept the reactive metabolite. nih.govnih.gov In a typical assay, the parent compound (nicotinic acid) is incubated with human liver microsomes and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to generate the acyl glucuronide in situ. nih.govnih.gov The addition of cysteine to the incubation mixture allows for the formation of both acylation and glycation adducts, which can be analyzed and quantified. nih.govresearchgate.net

A more advanced version of this assay uses radiolabeled [³⁵S]-cysteine, which allows for easier and more quantitative evaluation of adduct formation without needing an authentic standard of the acyl glucuronide. nih.govresearchgate.net The amount of [³⁵S]cysteine adducts formed is considered a reflection of the acyl glucuronide's reactivity. nih.gov These assays are valuable tools in early drug discovery to screen for the potential toxicity of compounds that form acyl glucuronides. nih.govresearchgate.net

Computational Chemistry Approaches to Model Reactivity and Stability

Computational chemistry provides powerful tools to predict and understand the behavior of reactive metabolites like nicotinic acid acyl-β-D-glucuronide, offering a cost-effective alternative to extensive experimental studies. nih.govacs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Activation Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. mdpi.comresearchgate.net For acyl glucuronides, DFT calculations can be used to model the transition states of reactions such as hydrolysis and intramolecular acyl migration. acs.org By calculating the energy of the ground states and transition states, researchers can determine the activation energies for these processes. acs.org This information helps to elucidate the reaction mechanisms and explain the observed reactivity and stability. acs.orgmdpi.com For example, DFT calculations have been used to support proposed kinetic models of acyl glucuronide rearrangement and hydrolysis, helping to explain unusually fast intramolecular transacylation rates found for some intermediates. acs.org These computational models can investigate various factors, such as the impact of different solvents or the role of catalysts in reaction pathways. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Degradation Rates

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties. nih.gov In the context of nicotinic acid acyl-β-D-glucuronide, QSPR models can be developed to predict its degradation half-life, which is a key indicator of its reactivity and potential for toxicity. nih.govtandfonline.com

These models are built by analyzing a dataset of different acyl glucuronides with known degradation rates and identifying the key molecular descriptors that influence stability. nih.gov A study on various acyl glucuronides found that features such as the number of quaternary carbons, the complexity of any ring structures in the aglycone, Sanderson electronegativities, and the dipole moment of the compound are important predictors of the degradation half-life. nih.gov By inputting the structural information of a new compound like nicotinic acid acyl-β-D-glucuronide into a validated QSPR model, its stability can be predicted a priori, aiding in the early assessment of potential liabilities during drug development. nih.gov

Factors Influencing Acyl Glucuronide Stability (from QSPR studies)

Molecular Feature/DescriptorInfluence on Stability/Half-LifeRationale
Electronic Properties (e.g., pKa of parent acid)Affects the electrophilicity of the carbonyl carbon. nih.govtandfonline.comA more electrophilic carbonyl carbon is more susceptible to nucleophilic attack, leading to faster degradation. nih.gov
Steric HindranceBulky groups near the carbonyl can increase stability. tandfonline.comSteric bulk can shield the reactive center from nucleophilic attack, slowing hydrolysis and migration. tandfonline.com
Number of Quaternary CarbonsIdentified as an important predictor in QSPR models. nih.govContributes to the overall steric and electronic environment of the molecule. nih.gov
Dipole MomentAn important descriptor for predicting half-life. nih.govReflects the overall polarity and charge distribution, which influences intermolecular interactions and reactivity. nih.gov

Analytical Methodologies for Nicotinic Acid Acyl β D Glucuronide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating nicotinic acid acyl-β-D-glucuronide from other metabolites and endogenous compounds in biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, particularly its polarity.

Liquid Chromatography (LC) Approaches

Liquid chromatography, especially when coupled with mass spectrometry (LC-MS), is the predominant technique for the analysis of nicotinic acid and its metabolites. nih.govbevital.no It offers robust and reliable separation, which is essential for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the separation of nicotinic acid and its less polar metabolites. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. While effective for many related compounds, the high polarity of glucuronide conjugates like nicotinic acid acyl-β-D-glucuronide can present challenges, often resulting in poor retention on standard C18 columns. To overcome this, ion-pairing agents may be added to the mobile phase to enhance the retention of such polar, anionic compounds. Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), to achieve adequate separation from other metabolites. bevital.noresearchgate.net

A study successfully separated nicotinic acid and its key metabolites using an HPLC system with a Hypersil-BDS column and a mobile phase of 0.1% formic acid in acetonitrile (20:80 v/v). researchgate.net This highlights the capability of RP-HPLC to resolve these compounds under optimized conditions.

Table 1: Example of RP-HPLC Conditions for Nicotinic Acid Metabolite Analysis

ParameterCondition
Column Hypersil-BDS (150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase 0.1% formic acid : acetonitrile (20:80 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Mass Spectrometry (MS) researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and faster analysis times. For complex biological samples containing a multitude of metabolites, the enhanced resolving power of UPLC is particularly advantageous for separating nicotinic acid acyl-β-D-glucuronide from structurally similar compounds. The increased peak concentration (narrower peaks) leads to a better signal-to-noise ratio, which is crucial for detecting and quantifying low-level metabolites.

Given the highly polar and hydrophilic nature of nicotinic acid acyl-β-D-glucuronide, Hydrophilic Interaction Liquid Chromatography (HILIC) is an exceptionally suitable separation technique. nih.gov HILIC employs a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. This mode of chromatography is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase systems. The separation mechanism involves partitioning the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This makes HILIC a powerful alternative for the analysis of glucuronide conjugates, often providing superior retention and selectivity compared to RP-HPLC. nih.gov

Capillary Electrophoresis (CE) for Diastereomeric Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. CE has proven to be a powerful tool for the simultaneous analysis of nicotinic acid and its metabolites in biological fluids. bevital.no A key advantage of CE is its ability to separate diastereomers, which can be challenging for traditional chromatographic methods. The formation of nicotinic acid acyl-β-D-glucuronide can potentially result in diastereomers, and CE, particularly when used with chiral selectors like cyclodextrins, can effectively resolve these stereoisomers. researchgate.net The separation is based on differential interactions between the diastereomers and the chiral selector, leading to different migration times. researchgate.net While CE offers excellent separation efficiency, its detection sensitivity has historically been lower than that of HPLC-MS. bevital.no

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the definitive method for the detection and quantification of nicotinic acid acyl-β-D-glucuronide due to its unparalleled sensitivity and selectivity. nih.govnih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides robust and reliable quantitative data. nih.govmdpi.com

The process typically involves ionization of the separated analyte, followed by mass analysis. Electrospray ionization (ESI) is the most common ionization technique for polar, non-volatile molecules like glucuronide conjugates, and it is frequently operated in positive ion mode for these compounds. nih.govbevital.no

For quantification, tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer, is the gold standard. nih.gov This technique operates in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of specificity, minimizing interference from matrix components. For instance, in the analysis of a related compound, nicotine (B1678760) N-glucuronide, the transition from the protonated molecular ion (m/z 339) to the protonated aglycone ion (m/z 163) was monitored for quantification. nih.gov A similar strategy would be employed for nicotinic acid acyl-β-D-glucuronide, monitoring the transition of its specific precursor ion to a characteristic product ion.

The development of a quantitative MS method requires careful optimization of parameters such as ionization source settings and collision energies to achieve maximum sensitivity. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Table 2: Common Mass Spectrometry Parameters for Nicotinic Acid Metabolite Analysis

ParameterDescription
Ionization Technique Electrospray Ionization (ESI), typically in positive mode nih.govbevital.no
Mass Analyzer Triple Quadrupole (QqQ) for quantitative analysis nih.gov
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov
Example Precursor-Product Ion Transition For Nicotine N-glucuronide: m/z 339 → m/z 163 nih.gov
Internal Standard Stable isotope-labeled analog (e.g., d3-labeled) nih.gov

Triple Quadrupole LC-MS/MS for Sensitive and Selective Quantification

For highly sensitive and selective quantification of nicotinic acid acyl-β-D-glucuronide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole instrument is the method of choice. nih.gov This technique operates in multiple-reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov

For instance, a method for the simultaneous quantification of nicotinic acid and its metabolites in rat plasma utilized an Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer. nih.gov The MRM transitions were optimized for each analyte by monitoring the fragmentation of the protonated molecular ions. nih.gov A similar LC-MS/MS method was developed for human plasma, also using MRM in positive ESI mode to quantify niacin and its key metabolites. nih.gov

The selectivity of MRM is crucial for distinguishing the acyl glucuronide from its isomers and the parent compound, which can be challenging with single-stage MS. currentseparations.com The development of a robust LC-MS/MS method requires careful optimization of chromatographic separation to resolve potential interferences and mass spectrometric conditions to ensure sensitive and specific detection.

Advanced MS Techniques for Isomer Differentiation and Adduct Characterization

The differentiation of acyl glucuronide isomers and the characterization of their protein adducts necessitate the use of advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS), often coupled with LC, provides accurate mass measurements that can help in identifying different isomers and confirming elemental compositions.

Covalent binding of reactive acyl glucuronide metabolites to proteins is a potential mechanism of toxicity. LC-MS/MS has been instrumental in identifying and characterizing these protein adducts. For example, targeted mass spectrometric analyses of human serum albumin (HSA) from patients treated with diclofenac, a drug that forms an acyl glucuronide, have successfully characterized drug-derived structures, confirming that a portion of these modifications arise from the acyl glucuronide metabolite. nih.gov These studies often involve the digestion of the adducted protein followed by LC-MS/MS analysis to identify modified peptides. nih.gov

Chemical derivatization can be a powerful tool to facilitate the identification and differentiation of acyl glucuronides from other types of glucuronides (O- and N-glucuronides) by mass spectrometry. nih.gov The principle is that derivatizing specific functional groups leads to predictable mass shifts, which can be detected by MS. nih.gov

One such method involves the specific derivatization of carboxyl and hydroxyl groups. nih.gov Carboxyl groups can be activated with thionyl chloride and then esterified with ethanol, resulting in a mass shift of +28.031 Da per carboxyl group. nih.govresearchgate.net Hydroxyl groups can be silylated using 1-(trimethylsilyl)imidazole, leading to a mass shift of +72.040 Da per hydroxyl group. nih.govresearchgate.net This approach has been successfully used to differentiate between acyl-, O-, and N-glucuronides. nih.gov

Another strategy is the derivatization of acyl glucuronides with hydroxylamine (B1172632) to form a hydroxamic acid. nih.govresearchgate.net This reaction is specific for acyl glucuronides, and the resulting derivative provides a unique signature in the mass spectrum, confirming the presence of an acyl glucuronide. nih.govresearchgate.net This specificity eliminates the need for complete isolation of the metabolite from the biological matrix. nih.govresearchgate.net

Table 1: Derivatization Reagents and Their Applications in Acyl Glucuronide Analysis

Derivatization ReagentTarget Functional GroupMass Shift (Da)Application
Thionyl chloride/EthanolCarboxyl+28.031Differentiation of acyl glucuronides from O- and N-glucuronides. nih.govresearchgate.net
1-(trimethylsilyl)imidazoleHydroxyl+72.040Differentiation of acyl glucuronides from O- and N-glucuronides. nih.govresearchgate.net
HydroxylamineAcyl glucuronideForms hydroxamic acidSpecific identification of acyl glucuronides. nih.govresearchgate.net
1,2-dimethylimidazole-4-sulfonyl chloride (DMISC)Phenolic hydroxylVariesDifferentiation of glucuronide isomers with aliphatic and phenolic hydroxyl groups. researchgate.net

A significant challenge in metabolomics and drug metabolism studies is the lack of authentic reference standards for many metabolites, including acyl glucuronides. This hinders their definitive identification based on spectral library matching. In silico deconjugation is an emerging computational strategy to address this limitation. nih.govnih.gov

This approach involves the computational removal of the glucuronic acid moiety from the tandem mass spectrum of a suspected glucuronide conjugate. The resulting "deconjugated" spectrum is then searched against existing spectral libraries of the parent compounds (aglycones). nih.gov A successful match provides strong evidence for the identity of the glucuronide.

This workflow typically involves:

Detection: A neutral loss scan is used to identify potential glucuronide conjugates, as they often lose the glucuronic acid moiety (176 Da) during fragmentation. nih.gov

Spectral Truncation: The tandem mass spectrum is processed to remove the fragment ions corresponding to the glucuronic acid, effectively creating a spectrum of the aglycone. nih.gov

Library Searching: The in silico deconjugated spectrum is then matched against spectral libraries of known compounds. nih.govdntb.gov.ua

Studies have shown that this method can reliably annotate a large number of glucuronides in complex samples like urine, significantly enhancing the annotation capabilities of LC-HRMS/MS platforms without the need for synthesizing numerous reference standards. nih.govnih.gov The collision energy used for fragmentation is a critical parameter, with higher energies generally producing spectra that are more suitable for matching with aglycone reference spectra. nih.gov

Sample Preparation and Stability Considerations for Analytical Research

The inherent instability of acyl glucuronides, including nicotinic acid acyl-β-D-glucuronide, presents a significant bioanalytical challenge. nih.gov These molecules are susceptible to degradation through hydrolysis and intramolecular acyl migration, which can lead to inaccurate quantification of both the metabolite and the parent compound. researchgate.netnih.gov

Strategies to Minimize Hydrolysis and Acyl Migration During Sample Handling

To ensure the integrity of acyl glucuronide measurements, it is imperative to implement strategies that minimize their degradation during sample collection, processing, and storage. nih.gov The primary factors influencing the stability of acyl glucuronides are pH and temperature. researchgate.net

pH Control: Acyl migration is pH-dependent, with the rate of isomerization increasing as the pH rises above neutral. researchgate.net Hydrolysis occurs at both acidic and basic pH, but the rate is slowest in the pH range of 3.0-4.0. researchgate.net Therefore, a key stabilization strategy is the immediate acidification of biological samples (e.g., plasma, urine) to a pH below 4.0. researchgate.netresearchgate.net This is often achieved by adding an acid, such as acetic acid or trifluoroacetic acid, to the collection tubes. currentseparations.comresearchgate.net

Temperature Control: Lowering the temperature is another critical factor in preserving the stability of acyl glucuronides. Samples should be immediately cooled after collection and kept on ice or at 4°C during processing. researchgate.netresearchgate.net For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.

Minimizing Sample Manipulation: Sample preparation procedures should be kept as simple and rapid as possible to reduce the risk of degradation. researchgate.net Protein precipitation is a common and relatively quick method for sample clean-up that is often preferred over more time-consuming techniques like liquid-liquid extraction or solid-phase extraction.

Table 2: Key Stability Considerations and Mitigation Strategies for Acyl Glucuronide Analysis

Factor Affecting StabilityConsequenceMitigation Strategy
pHHydrolysis: Occurs at both acidic and basic pH. researchgate.netAcyl Migration: Increases with increasing pH. researchgate.netImmediate acidification of the sample to pH 3-4. currentseparations.comresearchgate.netresearchgate.net
TemperatureIncreased rates of hydrolysis and acyl migration at higher temperatures.Immediate cooling of samples after collection and storage at low temperatures (4°C for short-term, -80°C for long-term). researchgate.netresearchgate.net
Sample Handling TimeIncreased opportunity for degradation.Use of simple and rapid sample preparation methods like protein precipitation. researchgate.net

By carefully controlling these factors, the ex vivo degradation of nicotinic acid acyl-β-D-glucuronide can be minimized, leading to more accurate and reliable analytical results.

Impact of pH and Temperature on Conjugate Integrity in Research Samples

The chemical stability of nicotinic acid acyl-β-D-glucuronide is a critical factor in the design and execution of analytical methodologies, as its integrity in research samples is highly susceptible to variations in pH and temperature. nih.gov Acyl glucuronides, as a class of compounds, are known to be labile and can undergo significant degradation and molecular rearrangement under common laboratory and physiological conditions. nih.govnih.gov Therefore, meticulous control over sample collection, handling, and storage procedures is essential to ensure the generation of reliable and accurate data. nih.gov

The degradation of nicotinic acid acyl-β-D-glucuronide primarily proceeds via two competing chemical pathways: hydrolysis and intramolecular acyl migration. nih.govresearchgate.net

Hydrolysis: This reaction involves the cleavage of the 1-O-acyl ester bond, which results in the release of the parent compound, nicotinic acid, and D-glucuronic acid. nih.govnih.gov

Acyl Migration: This is an intramolecular rearrangement where the nicotinic acid moiety moves from the C-1 hydroxyl group (the anomeric carbon) of the glucuronic acid sugar to other hydroxyl groups (C-2, C-3, or C-4), forming positional isomers. nih.govnih.gov This process is also referred to as isomerization. These isomers are not substrates for β-glucuronidase and can accumulate in biological matrices.

The rates of both hydrolysis and acyl migration are significantly influenced by the pH of the sample matrix. nih.gov Research indicates a pH-dependent degradation profile for acyl glucuronides, with stability being lowest in alkaline conditions. nih.govnih.gov An increase in pH facilitates the deprotonation of the hydroxyl groups on the glucuronide ring, which enhances their nucleophilicity and promotes the intramolecular acyl migration. nih.gov Concurrently, base-catalyzed hydrolysis of the ester linkage also accelerates at higher pH values. nih.gov Consequently, to minimize degradation, samples should be maintained at a neutral or slightly acidic pH and processed promptly.

Temperature is another critical variable affecting the stability of nicotinic acid acyl-β-D-glucuronide. As with most chemical reactions, an increase in temperature accelerates the rates of both hydrolysis and acyl migration, leading to a shorter half-life of the conjugate. nih.govrsc.org Standard in vitro stability assessments are often conducted at 37°C to mimic physiological conditions. nih.govnih.gov However, for storage and handling, it is imperative to keep samples at low temperatures (e.g., frozen at -20°C or -80°C) to slow down these degradation processes and maintain the integrity of the analyte. Studies on the thermal degradation of nicotinic acid itself show that it follows first-order kinetics, with the degradation rate increasing at higher temperatures. rsc.orgresearchgate.net This principle also applies to its glucuronide conjugate.

The interplay between pH and temperature means that the conjugate is least stable at elevated temperatures and alkaline pH. The following table illustrates the expected trends in the stability (represented by half-life, t½) of an acyl glucuronide under various conditions, based on established chemical principles.

Temperature (°C)pH 5.0 (Acidic)pH 7.4 (Physiological)pH 9.0 (Alkaline)
4Very LongLongModerate
25LongModerateShort
37ModerateShortVery Short

This table provides a qualitative representation of the expected half-life of Nicotinic Acid Acyl-β-D-Glucuronide under different conditions. "Very Long" indicates high stability with minimal degradation over extended periods, while "Very Short" indicates rapid degradation.

Comparative Research on Acyl Glucuronides of Carboxylic Acids

Relative Reactivity and Stability Profiles of Nicotinic Acid Acyl-β-D-Glucuronide Compared to Other Carboxylic Acid Glucuronides

Acyl glucuronides are known to be unstable under physiological conditions, where they can undergo hydrolysis or intramolecular rearrangement. jst.go.jp The stability of an acyl glucuronide, often measured by its degradation half-life in a buffer at physiological pH, is a critical indicator of its chemical reactivity. nih.govtandfonline.com This stability is influenced by both the electronic and steric properties of the parent carboxylic acid (the aglycone). nih.govtandfonline.com

Studies have categorized the acyl glucuronides of various drugs based on their stability to classify their potential risk. jst.go.jp The half-life in phosphate (B84403) buffer is considered a reliable metric for this classification. jst.go.jp For instance, drugs withdrawn from the market or those carrying warnings often have acyl glucuronides with shorter half-lives (higher reactivity) compared to those considered safe. jst.go.jp

Table 1: Comparative Stability of Acyl Glucuronides in Phosphate Buffer (pH 7.4)

Drug (Aglycone)ClassificationHalf-life (hours)
ZomepiracWithdrawn/Warning< 4.0
DiclofenacWithdrawn/Warning< 4.0
Tolmetin (B1215870)Withdrawn/Warning< 4.0
Ibuprofen (B1674241)Withdrawn/Warning< 4.0
S-NaproxenWithdrawn/Warning< 4.0
FurosemideWithdrawn/Warning< 4.0
ProbenecidWithdrawn/Warning< 4.0
TelmisartanSafe> 10.6
GemfibrozilSafe> 10.6
Flufenamic acidSafe> 10.6

This table is generated based on data reported in a study evaluating a method for assessing acyl glucuronide reactivity. jst.go.jp

The chemical structure of nicotinic acid, a pyridinecarboxylic acid, suggests its acyl glucuronide conjugate would have a specific reactivity profile. chemicalbook.com The electron-withdrawing nature of the pyridine (B92270) ring can influence the electrophilicity of the ester carbonyl group in the glucuronide conjugate, affecting its stability. nih.govacs.org The precise half-life of nicotinic acid acyl-β-D-glucuronide relative to the compounds listed above requires specific experimental determination, but its stability is dictated by these fundamental electronic and steric principles. nih.govtandfonline.com

Comparisons with Acyl-CoA Thioester Conjugates: Distinct Reactivity and Metabolic Pathways

Carboxylic acids can also be metabolized by forming thioester conjugates with coenzyme A (CoA). acs.orgnih.gov Both acyl glucuronides and acyl-CoA thioesters are reactive metabolites capable of covalently modifying macromolecules like proteins. acs.orgacs.orgnih.gov However, they differ significantly in their formation pathways, chemical reactivity, and metabolic roles.

Formation:

Acyl Glucuronides: Formed in a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In this reaction, the nucleophilic carboxylate group of the drug attacks the electrophilic UDP-glucuronic acid (UDPGA) cofactor. acs.orgacs.org

Acyl-CoA Thioesters: Formation involves the enzymatic conversion of the carboxylic acid into an AMP ester intermediate, which then reacts with the thiol group of coenzyme A. acs.orgacs.org

Reactivity: Acyl-CoA thioesters are generally considered more reactive than their corresponding acyl glucuronide counterparts. nih.gov The thioester bond is a better leaving group than the ester bond, making the acyl-CoA conjugate a more potent acylating agent. nih.gov Studies comparing the covalent binding of metabolites from xenobiotic carboxylic acids in human liver microsomes have shown that for some drugs, the acyl-CoA conjugates are significantly more reactive and lead to higher levels of protein binding than the acyl glucuronides. nih.gov For seven carboxylic acid drugs studied, including ibuprofen and tolmetin, none of the acyl glucuronides resulted in covalent binding in the microsomal system, whereas the CoA conjugates for several of them did. nih.gov

Metabolic Pathways: While both are considered reactive intermediates, they undergo different subsequent reactions. Acyl glucuronides are uniquely capable of intramolecular acyl migration, where the acyl group moves from the C-1 position to other hydroxyl groups on the glucuronic acid ring (C-2, C-3, C-4). nih.govtandfonline.com This rearrangement is not possible for acyl-CoA thioesters. acs.org Both types of conjugates can be hydrolyzed back to the parent acid or can transacylate proteins. nih.govacs.org

Table 2: Comparison of Acyl Glucuronides and Acyl-CoA Thioesters

FeatureAcyl GlucuronideAcyl-CoA Thioester
Bond Type EsterThioester
Formation Enzyme UDP-glucuronosyltransferases (UGTs)Acyl-CoA synthetases
Co-substrate UDP-glucuronic acid (UDPGA)Coenzyme A (CoA) & ATP
Relative Reactivity ReactiveGenerally more reactive
Unique Reaction Intramolecular acyl migrationNone
Primary Role Generally detoxification and excretionEndogenous metabolism, but can form from xenobiotics

Influence of Aglycone Structure on Glucuronidation Efficiency and Conjugate Properties

The structure of the parent carboxylic acid, or aglycone, is a critical determinant of both the efficiency of the glucuronidation reaction and the properties of the resulting conjugate. nih.govtandfonline.com The key factors are the electronic and steric properties of the aglycone structure in the vicinity of the carboxylic acid group. nih.govresearchgate.net

Glucuronidation Efficiency: The rate and extent of glucuronide formation are governed by UGT enzymes, which exhibit substrate specificity. The accessibility of the carboxylic acid group and its chemical environment influence how well it fits into the enzyme's active site.

Conjugate Properties (Reactivity and Stability):

Electronic Effects: The acidity (pKa) of the parent carboxylic acid, which is a reflection of its electronic properties, correlates with the reactivity of the acyl glucuronide. nih.govresearchgate.net A lower pKa (stronger acid) generally leads to a more reactive glucuronide because the carboxylate is a better leaving group, facilitating hydrolysis and transacylation reactions. acs.org

Steric Effects: Steric hindrance around the carboxylic acid group can significantly increase the stability of the acyl glucuronide conjugate. nih.govacs.org Bulky substituents near the acyl bond can physically shield the electrophilic carbonyl carbon from nucleophilic attack, thereby slowing down both hydrolysis and acyl migration. acs.org Structure-activity relationship (SAR) models have shown that the degradation rate constant of acyl glucuronides decreases with increasing steric bulkiness of substituents around the acyl linkage. acs.org

For Nicotinic acid, its structure as a pyridine-based carboxylic acid provides a specific electronic profile. chemicalbook.com The nitrogen atom in the aromatic ring acts as an electron-withdrawing group, which influences the pKa of the acid and the electrophilicity of the resulting ester in the glucuronide conjugate. Compared to a simple aromatic acid like benzoic acid, the electronic properties of the pyridine ring in nicotinic acid would be expected to confer a distinct stability and reactivity profile to its acyl-β-D-glucuronide. nih.govacs.org The lack of bulky substituents adjacent to the carboxyl group suggests that steric hindrance may play a less significant role in its stability compared to other more sterically hindered drug molecules. nih.gov

Emerging Research Directions for Nicotinic Acid Acyl β D Glucuronide

Advanced Mechanistic Studies on Acyl Migration and Protein Adduct Formation

A significant area of advancing research revolves around the chemical reactivity of nicotinic acid acyl-β-D-glucuronide, specifically its propensity to undergo intramolecular acyl migration and subsequently form covalent adducts with proteins. This reactivity is a key factor in its potential biological effects.

The primary 1-O-β-acyl glucuronide isomer formed enzymatically is unstable under physiological conditions. It can undergo intramolecular acyl migration, where the nicotinoyl group moves from the anomeric carbon (C-1) to the hydroxyl groups on the glucuronic acid backbone, forming various positional isomers (e.g., 2-O-, 3-O-, and 4-O-acyl isomers). nih.govresearchgate.net This process is of considerable interest as the different isomers may exhibit varying stabilities and reactivities.

Two primary mechanisms for the formation of protein adducts by acyl glucuronides have been identified:

Transacylation: This involves a direct nucleophilic attack by amino acid residues of a protein (such as lysine (B10760008), serine, or cysteine) on the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the nicotinoyl group to the protein, forming a covalent bond. nih.govarkat-usa.org

Glycation: This mechanism is preceded by acyl migration. Certain isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde can then react with primary amine groups on proteins (like the ε-amino group of lysine) to form a Schiff base, which can then rearrange to a more stable ketoamine adduct (an Amadori product). arkat-usa.orgorgsyn.org

Recent studies have employed advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize these protein adducts. orgsyn.org For instance, research on other acyl glucuronides has demonstrated the formation of adducts with proteins such as serum albumin and UDP-glucuronosyltransferases (UGTs), the very enzymes responsible for their formation. nih.govnih.gov Trapping studies using agents like glutathione (B108866) have been used to identify reactive intermediates, with results suggesting that nucleophilic displacement is a major pathway for the reactivity of some acyl glucuronides. psu.edu

Development of Predictive Models for Acyl Glucuronide Behavior Based on Molecular Structure

Given the potential for reactivity-related toxicities of acyl glucuronides, there is a significant drive to develop predictive models that can assess their behavior based on molecular structure. These models aim to forecast the stability and reactivity of these metabolites early in the drug discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the chemical properties of the parent carboxylic acid with the reactivity of its corresponding acyl glucuronide. researchgate.netresearchgate.net These models utilize a variety of molecular descriptors, including:

Descriptor CategoryExamplesRelevance to Acyl Glucuronide Reactivity
Electronic Properties pKa, Hammett constants, partial atomic charges, 13C NMR chemical shifts of the carbonyl carbonInfluence the electrophilicity of the carbonyl carbon, which is central to both acyl migration and transacylation reactions. researchgate.netresearchgate.net
Steric Properties Taft steric constantsAffect the accessibility of the carbonyl carbon to nucleophiles and can influence the rate of intramolecular rearrangement. researchgate.net

Some predictive models have successfully used the hydrolysis rate of the more easily synthesized methyl ester of the carboxylic acid as a surrogate for the degradation half-life of the much less stable acyl glucuronide. researchgate.net More sophisticated in silico approaches involve modeling the transition state of the transacylation reaction using density functional theory. The calculated activation energy for this reaction has shown a strong correlation with the experimentally observed degradation rate of the 1-β-O-acyl glucuronide anomer. researchgate.netnih.gov These computational models are becoming increasingly valuable for ranking new chemical entities based on the potential reactivity of their acyl glucuronide metabolites, thereby guiding safer molecular design. researchgate.net

Innovative Synthetic Routes for Isomerically Pure Conjugates for Research Standards

The inherent instability and tendency for acyl migration of nicotinic acid acyl-β-D-glucuronide present significant challenges for its chemical synthesis. The production of isomerically pure conjugates, particularly the native 1-O-β-anomer, is crucial for conducting accurate biological and toxicological studies. Consequently, innovative and stereoselective synthetic routes are an active area of research.

Traditional methods often result in a mixture of anomers (α and β) and positional isomers, which are difficult to separate and can confound experimental results. Modern strategies focus on achieving high stereoselectivity to yield the desired 1-O-β-acyl glucuronide. An effective approach involves the selective 1β-acylation of a protected glucuronic acid derivative. researchgate.net

A prominent method is outlined below:

Protection: The glucuronic acid starting material is first protected, typically as an allyl or benzyl (B1604629) ester. This prevents side reactions and helps direct the stereochemistry of the subsequent acylation. researchgate.netresearchgate.net

Selective Acylation: The protected glucuronate is then reacted with the carboxylic acid (nicotinic acid in this case) in the presence of a coupling agent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a commonly used reagent that facilitates the formation of the ester linkage with high selectivity for the β-anomer. arkat-usa.orgresearchgate.net This selectivity is attributed to the kinetic anomeric effect.

Deprotection: The final step involves the mild and selective removal of the protecting group (e.g., the allyl or benzyl group) to yield the free acid form of the acyl glucuronide. For allyl esters, this can be achieved using a palladium catalyst like Pd(PPh3)4. For benzyl esters, catalytic hydrogenation is often employed. researchgate.net

This multi-step approach allows for the efficient synthesis of the isomerically pure 1-O-β-acyl glucuronide, which is essential for use as an analytical standard and for in-depth biological investigations. arkat-usa.orgresearchgate.net

Synthetic Strategy ComponentReagents/ConditionsPurpose
Glucuronic Acid Protection Allyl bromide, Benzyl bromideProtects the carboxylic acid moiety of glucuronic acid.
Coupling Agent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Promotes the stereoselective formation of the β-anomer. arkat-usa.orgresearchgate.net
Deprotection (Allyl Ester) Pd(PPh3)4 and morpholineMildly and selectively removes the allyl protecting group. researchgate.net
Deprotection (Benzyl Ester) Catalytic HydrogenationRemoves the benzyl protecting group. researchgate.net

Exploration of Specific Glucuronidase Enzyme Substrate Interactions Beyond Mammalian Systems (e.g., microbial β-glucuronidases relevant to environmental contexts)

While much of the research on glucuronides has centered on mammalian metabolism, there is a growing interest in the role of microbial enzymes, particularly those in the gut microbiome. The gut microbiota express a variety of β-glucuronidase (GUS) enzymes that can cleave the glycosidic bond of glucuronide conjugates excreted into the gastrointestinal tract. acs.orgnih.gov

Research has shown that microbial GUS enzymes are capable of cleaving a wide array of glucuronide substrates, including those with different linkage chemistries. For example, nicotine (B1678760) is conjugated to glucuronic acid via a nitrogen linkage, and microbial GUS enzymes have been demonstrated to cleave this nicotine glucuronide. acs.org This highlights the chemical diversity of substrates that these microbial enzymes can process.

The study of these microbial β-glucuronidases is relevant to several environmental contexts:

Gut Microbiome and Health: The activity of GUS enzymes in the gut has been linked to various health outcomes. For instance, the reactivation of certain drug metabolites or carcinogens in the gut by these enzymes has been implicated in gastrointestinal toxicity and an increased risk of colon cancer. acs.orgnih.gov

Environmental Microbiology: Understanding how microbial communities in different environments (e.g., soil, water) process glucuronide conjugates is important for assessing the fate and impact of xenobiotics.

The interaction between nicotinic acid acyl-β-D-glucuronide and specific microbial β-glucuronidases is an emerging field. Characterizing the substrate specificity and kinetic properties of these non-mammalian enzymes will provide valuable insights into the complex interplay between host metabolism, the microbiome, and the biological effects of compounds like nicotinic acid.

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